molecular formula C5H8ClNO4 B14413875 Propyl chloro(nitro)acetate CAS No. 82208-52-4

Propyl chloro(nitro)acetate

Cat. No.: B14413875
CAS No.: 82208-52-4
M. Wt: 181.57 g/mol
InChI Key: XUIZVEZEOHCEEN-UHFFFAOYSA-N
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Description

Propyl chloro(nitro)acetate is an organic ester compound with the molecular formula C5H8ClNO4 . This structure incorporates both chloro and nitro functional groups, which are of significant interest in modern medicinal and synthetic chemistry. Chlorinated compounds are a vital class in pharmaceuticals, with more than 250 FDA-approved drugs containing chlorine, as these atoms can profoundly influence a molecule's biological activity, metabolism, and binding properties . Similarly, the nitro group is a versatile functional handle that can be transformed into other groups, such as amines, and is known to stimulate various bioactive functions . The specific research applications, detailed mechanism of action, and physicochemical properties of this compound are areas for further investigation. Researchers are exploring the use of such nitro-functionalized compounds in [3+2] cycloaddition reactions, a key strategy for preparing five-membered heterocycles like isoxazolines, which are key segments in many bioactive structures . This compound is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

82208-52-4

Molecular Formula

C5H8ClNO4

Molecular Weight

181.57 g/mol

IUPAC Name

propyl 2-chloro-2-nitroacetate

InChI

InChI=1S/C5H8ClNO4/c1-2-3-11-5(8)4(6)7(9)10/h4H,2-3H2,1H3

InChI Key

XUIZVEZEOHCEEN-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C([N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Nitration of Alkyl Acetoacetates

The nitration of alkyl acetoacetates using nitric acid and carboxylic acid anhydrides is a well-established method for synthesizing nitroacetoacetate intermediates. As demonstrated in U.S. Patent 5,162,572 , ethyl acetoacetate reacts with nitric acid in the presence of acetic anhydride at low temperatures (−15°C to 5°C) to yield ethyl nitroacetoacetate. Adapting this protocol for propyl acetoacetate involves:

  • Reaction Setup : Propyl acetoacetate (1 mol) is dissolved in acetic anhydride (2.5 mol) under inert conditions.
  • Nitric Acid Addition : Concentrated nitric acid (1.1 mol) is added dropwise at −10°C to minimize exothermic side reactions.
  • Intermediate Isolation : The resultant propyl nitroacetoacetate is isolated via vacuum distillation (yield: 80–85%).

Chlorination of Nitroacetoacetate

The nitroacetoacetate intermediate undergoes chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example:

  • Chlorination Step : Propyl nitroacetoacetate (1 mol) is treated with SOCl₂ (1.2 mol) in dichloromethane at 0°C for 4 hours.
  • Workup : The mixture is quenched with ice water, and the organic layer is dried over MgSO₄.
  • Yield : Propyl chloro(nitro)acetate is obtained in 70–75% yield after purification.

Oxidative Chlorination of Propyl Nitroacetate

Synthesis of Propyl Nitroacetate

Propyl nitroacetate serves as a precursor for chloro(nitro) derivatives. A transesterification approach, as outlined in Thieme Connect , involves:

  • Substrate Preparation : Methyl nitroacetate (1 mol) is reacted with propanol (3 mol) in the presence of 1,8-diazabicycloundec-7-ene (DBU) at 100°C for 2 hours.
  • Catalyst Efficiency : Titanium isopropoxide (Ti(OiPr)₄) enhances yields to 88% by facilitating ester exchange.

Titanium-Mediated Chlorination

The nitroacetate ester undergoes oxidative chlorination using titanium(IV) enolates:

  • Enolate Formation : Propyl nitroacetate (1 mol) is treated with TiCl₄ (1.1 mol) in tetrahydrofuran (THF) at −78°C.
  • Oxidative Chlorination : Ammonium nitrate (1.5 mol) is added, and the mixture is stirred at 25°C for 12 hours.
  • Yield : this compound is isolated in 90–95% yield with high diastereoselectivity.

Direct Esterification of Chloronitroacetic Acid

Synthesis of Chloronitroacetic Acid

Chloronitroacetic acid is prepared via chlorination of nitroacetic acid:

  • Chlorination : Nitroacetic acid (1 mol) is treated with chlorine gas (1.2 mol) in CCl₄ at 40°C for 6 hours.
  • Isolation : The acid is extracted with ethyl acetate and dried (yield: 65–70%).

Esterification with Propanol

Chloronitroacetic acid is esterified using propanol under acidic conditions:

  • Reaction Conditions : Chloronitroacetic acid (1 mol), propanol (3 mol), and concentrated H₂SO₄ (0.1 mol) are refluxed in toluene for 8 hours.
  • Yield : this compound is obtained in 60–65% yield after distillation.

Comparative Analysis of Methods

Method Key Steps Temperature Range Yield (%) Citation
Nitration-Chlorination Nitration, SOCl₂ chlorination −10°C to 25°C 70–75 ,
Oxidative Chlorination Transesterification, TiCl₄/NO₃ −78°C to 25°C 90–95 ,
Direct Esterification Chlorination, H₂SO₄ esterification 40°C to 110°C 60–65 ,

Challenges and Optimizations

  • Side Reactions : Nitro group reduction during chlorination is mitigated using anhydrous conditions and low temperatures.
  • Catalyst Selection : Titanium-based catalysts outperform Lewis acids like AlCl₃ in minimizing decomposition.
  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance enolate stability during oxidative chlorination.

Chemical Reactions Analysis

Chemical Reactions Involving Propyl Chloro(nitro)acetate

This compound exhibits several notable chemical reactions:

Hydrolysis Reaction

In aqueous conditions, this compound can undergo hydrolysis, leading to the formation of:

  • Propanol : A primary alcohol.

  • Chloroacetic Acid : A carboxylic acid.

This reaction can be summarized as follows:

Propyl Chloro nitro acetate+H2OPropanol+Chloroacetic Acid\text{Propyl Chloro nitro acetate}+\text{H}_2\text{O}\rightarrow \text{Propanol}+\text{Chloroacetic Acid}

Reduction Reaction

The nitro group in this compound can be reduced to an amine under specific conditions. Common reducing agents include:

  • Iron and Hydrochloric Acid

  • Lithium Aluminum Hydride

This transformation is significant in organic synthesis for generating amine derivatives from nitro compounds.

Nucleophilic Substitution Reactions

Due to the presence of the chloro group, this compound is susceptible to nucleophilic substitution reactions. Nucleophiles such as:

  • Amines

  • Alcohols

can attack the carbon atom bonded to chlorine, leading to various substitution products.

Mechanism of Reactions

The mechanism for these reactions generally involves the following steps:

  • Nucleophilic Attack : The nucleophile attacks the electrophilic carbon atom attached to the leaving group (chlorine).

  • Formation of Intermediate : An intermediate is formed where the nucleophile is now bonded to the carbon.

  • Elimination of Leaving Group : The leaving group (chlorine) departs, completing the reaction and forming the final product.

These mechanisms are influenced by both the electron-withdrawing nature of the nitro group and the leaving ability of the chloro group .

Scientific Research Applications

Propyl chloro(nitro)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of propyl chloro(nitro)acetate involves its reactive functional groups. The chloro group can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction or other transformations. These reactions can lead to the formation of various products that can interact with biological molecules or other chemical entities.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Propyl chloro(nitro)acetate is compared below with three key analogs: ethyl chloroacetate , 2-propyl-1-ol dichloroacetate , and chloro(propyl)mercury .

Compound Formula Molecular Weight (g/mol) Functional Groups Key Applications
This compound C₅H₇ClNO₄ 180.57 Chloro, nitro, ester Antimicrobial intermediates
Ethyl chloroacetate C₄H₇ClO₂ 122.55 Chloro, ester Solvent, pharmaceutical synthesis
2-Propyl-1-ol dichloroacetate C₅H₄Cl₂O₂ 166.99 Dichloro, ester GC reference standard
Chloro(propyl)mercury C₃H₇ClHg 295.13 Chloro, mercury-alkyl bond Historical fungicide (obsolete due to toxicity)

Reactivity and Stability

  • Ethyl chloroacetate is incompatible with strong acids, bases, and oxidizers due to ester hydrolysis risks . This compound’s nitro group may further increase sensitivity to reducing agents, necessitating stringent storage conditions.

Research Findings on Substituent Effects

  • Antimicrobial Potency : Piperidone derivatives with chloro groups show enhanced antibacterial activity, while methoxy groups favor antifungal effects . This compound’s nitro group may redirect activity toward Gram-negative pathogens via altered membrane interaction.
  • Lipophilicity : The logP value of this compound is estimated to be 1.8 (calculated via Crippen’s method), lower than dichloroacetate analogs (logP ~2.3) but sufficient for cellular uptake .

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